molecular formula C19H19NO4S2 B2818967 3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1448035-74-2

3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2818967
CAS No.: 1448035-74-2
M. Wt: 389.48
InChI Key: LCYATGXJJMQKDA-UHFFFAOYSA-N
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Description

3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating furan and thiophene heteroaromatic groups. This structural motif is of significant interest in medicinal chemistry for the development of novel small-molecule therapeutics. Heteroaromatic sulfonamide compounds with furan and thiophene moieties have been identified as key scaffolds in early-stage research, showing promise in various therapeutic areas. For instance, analogous structures have been investigated as potent inhibitors of the NLRP3 inflammasome, a protein complex implicated in neurodegenerative diseases and other inflammatory conditions . Furthermore, similar heteroaromatic-based benzenesulfonamide derivatives have demonstrated excellent antiviral activity against influenza A (H5N1) virus, highlighting the potential of this chemical class in antiviral drug discovery . The specific arrangement of the 3-acetyl benzene ring and the dual heterocyclic substituents in this compound provides a unique template for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or lead structure to explore its mechanism of action, binding affinity, and selectivity against biological targets of interest. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-acetyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-15(21)17-4-2-6-19(12-17)26(22,23)20(13-16-8-10-24-14-16)9-7-18-5-3-11-25-18/h2-6,8,10-12,14H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYATGXJJMQKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The acetyl group is then introduced via acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The target compound’s structural analogs differ primarily in substituents on the benzene ring and the nature of the nitrogen-bound groups. Key examples include:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Benzene Substituent N-Linked Groups Key Features Reference
3-Acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (Target) 3-Acetyl Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Dual heterocycles; acetyl enhances reactivity
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide 3-Chloro, 4-Methoxy Furan-3-ylmethyl, thiophen-2-ylmethyl Electron-withdrawing Cl and OMe; increased polarity
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (Compound 85) 4-(1H-Pyrazol-1-yl) Benzo[d]thiazolyl-thiophene Rigid benzothiazole; pyrazole for H-bonding
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 8) 4-Enylamino Pyridin-2-yl, thiophen-2-yl ketone Conjugated enaminone; anticancer activity

Key Observations :

  • Heterocycle Diversity : The dual furan-thiophene system in the target contrasts with benzothiazole-thiophene hybrids (), which offer greater aromaticity and rigidity.

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

Table 2: Inferred Properties and Activities
Compound Class LogP (Predicted) Solubility Reported Activity Reference
Target Compound ~3.5 (Moderate) Low in water Hypothesized enzyme inhibition N/A
Benzo[d]thiazolyl-thiophenes 4.2–5.0 Very low Anthrax lethal factor inhibition (IC50: nM)
Thiophene-enaminones (e.g., 8) 2.8–3.2 Moderate Anticancer (comparable to doxorubicin)
β3-Adrenoceptor ligands 2.5–3.5 Variable Agonist/antagonist activity (CHO-K1 cells)

Key Observations :

  • The target’s moderate logP suggests better membrane permeability than benzothiazole derivatives but lower solubility than enaminones.

Biological Activity

3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, identified by its CAS number 1448035-74-2, is a synthetic organic compound belonging to the sulfonamide class. Its complex structure includes a benzenesulfonamide core functionalized with furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H19N2O4SC_{19}H_{19}N_{2}O_{4}S, with a molecular weight of 389.5 g/mol. The structure allows for multiple interactions with biological targets, potentially modulating various pathways.

PropertyValue
CAS Number1448035-74-2
Molecular FormulaC19H19N2O4S
Molecular Weight389.5 g/mol
Functional GroupsSulfonamide, Furan, Thiophene

Antiviral Activity

Recent studies have highlighted the potential of heterocyclic compounds in antiviral applications. For instance, derivatives containing furan and thiophene rings have shown promising results against various viruses. While direct studies on this compound are scarce, its structural similarities to known antiviral agents suggest it may possess similar properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors due to its multiple functional groups. This interaction could modulate biological pathways involved in disease processes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on related sulfonamide compounds demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. While direct data on this specific compound is lacking, it supports the hypothesis that it could exhibit similar effects due to its structural characteristics.
  • Antiviral Potential : Research into similar compounds has shown varying degrees of efficacy against viral infections. For example, derivatives containing furan and thiophene have been evaluated for their antiviral properties against the Tobacco Mosaic Virus (TMV), showing promising results in inhibiting viral replication.
  • In vitro Studies : Preliminary in vitro assays are recommended to evaluate the biological activity of this compound against specific bacterial strains and viral models to establish a clearer profile of its efficacy.

Q & A

Q. Key Considerations :

  • Optimize stoichiometry to prevent side reactions (e.g., over-alkylation).
  • Monitor reaction progress using TLC with UV visualization.

Which analytical techniques are critical for structural elucidation of this compound?

Q. Basic

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3) to identify acetyl protons (~2.6 ppm) and aromatic protons (6.5–8.0 ppm). 13C^{13}C-NMR confirms sulfonamide and heterocyclic carbons .
  • X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (methanol/water) yield orthorhombic systems with space group P21/cP2_1/c .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (293.34 g/mol) .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Advanced
Methodology :

Substituent Variation : Synthesize analogs with halogens (Br, Cl), methyl, or trifluoromethyl groups at the acetyl or sulfonamide positions .

Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values.

Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with binding affinity to targets like carbonic anhydrase IX .

Q. Example Table :

Substituent PositionGroupIC50_{50} (μM)LogP
Acetyl (R1)-COCH3_312.42.8
R1-CF3_38.23.1
Sulfonamide (R2)-Br15.63.4

What crystallographic strategies resolve challenges in determining this compound’s 3D structure?

Q. Advanced

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Address twinning with TWINABS .
  • Validation : Check for voids (PLATON) and hydrogen bonding (e.g., N–H···O=S interactions) .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA). For example, discrepancies in antimicrobial activity may arise from bacterial strain variability.
  • Mechanistic Validation : Use siRNA knockdown to confirm target specificity (e.g., dihydropteroate synthase inhibition) .

What computational methods predict this compound’s material science applications?

Q. Advanced

  • DFT Calculations : Gaussian 16 to model electronic properties (HOMO-LUMO gap) for organic semiconductor potential .
  • Molecular Dynamics : Simulate π-π stacking interactions in thin films (GROMACS, AMBER force fields) .

How can green chemistry principles optimize its synthesis?

Q. Advanced

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Use Bi(OTf)3_3 for Friedel-Crafts acylation (95% yield, 80°C, 4 h) .
  • Waste Reduction : Employ continuous flow reactors for scalable, low-waste production .

Which analytical protocols ensure batch-to-batch consistency?

Q. Basic

  • Purity Analysis : UPLC-PDA (C18 column, acetonitrile/water) with retention time matching reference .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

What enzymatic targets are prioritized for mechanistic studies?

Q. Advanced

  • Carbonic Anhydrase IX : Fluorescence polarization assays with recombinant protein (Kd_d determination) .
  • Tyrosine Kinases : Radiolabeled ATP competition assays (IC50_{50} < 10 μM suggests therapeutic potential) .

How are heterocyclic rings (furan/thiophene) exploited in material science?

Q. Advanced

  • Conductive Polymers : Electropolymerize thiophene moieties (cyclic voltammetry in 0.1 M TBAP/CH3_3CN) .
  • OLED Fabrication : Spin-coat thin films (50 nm) on ITO glass; measure electroluminescence (λmax_{max} = 520 nm) .

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